molecular formula C15H16O2 B1676900 Nabumetone CAS No. 42924-53-8

Nabumetone

Cat. No. B1676900
Key on ui cas rn: 42924-53-8
M. Wt: 228.29 g/mol
InChI Key: BLXXJMDCKKHMKV-UHFFFAOYSA-N
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Patent
US05750793

Procedure details

49.44 Grams (0.154 moles) of 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, 12.24 g (0.149 moles) of anhydrous sodium acetate, 4 g of a 50% suspension in water of 5% palladium on carbon, equivalent to 0.00094 moles of palladium and 400 ml of isopropanol are put into a hydrogenator. The hydrogenator is washed with nitrogen in order to eliminate the oxygen and then hydrogen is introduced at the pressure of 2.5 atmospheres. For a period of time of 9 hours the temperature of reaction is kept at 50° C., then the hydrogen is let off, the hydrogenator is washed with nitrogen and the reaction mixture is filtered in order to eliminate the catalyst. The solution is concentrated to 130 ml, diluted with 45 ml of water, heated to 60° C. and added with 18.2 g of sodium metabisulfite. The reaction mixture is kept for one hour at 60° C. and then is cooled to 0° C. The so obtained suspension is kept at 0° C. for two hours and then is filtered; the solid is washed with 60 ml of isopropanol cooled to 0° C. and then is suspended in a mixture made by 70 ml of a 10% aqueous solution of sodium hydroxide and 270 ml of toluene. The reaction mixture is stirred for one hour and half at room temperature, then is heated at 60° C. and the layers are separated. The organic phase is washed with 60 ml of water and is concentrated under vacuum at 60° C. until an oil is obtained which solidifies by cooling. The solid is dissolved at 60° C. in 40 ml of isopropanol and the resulting solution is cooled to 0° C. in two hours. The obtained suspension is kept for one hour at this temperature, filtered, washed with 10 ml of cold isopropanol and dried in oven under vacuum until constant weight. 26.3 Grams of nabumetone are obtained with a yield equal to 74.8%.
Name
4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one
Quantity
0.154 mol
Type
reactant
Reaction Step One
Quantity
12.24 g
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
0.00094 mol
Type
catalyst
Reaction Step Eight
Quantity
400 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:14](O)=[CH:15][C:16](=[O:18])[CH3:17])=[CH:7]2.C([O-])(=O)C.[Na+].[H][H]>O.[Pd].C(O)(C)C>[CH3:17][C:16]([CH2:15][CH2:14][C:6]1[CH:5]=[CH:4][C:3]2[CH:2]=[C:11]([O:12][CH3:13])[CH:10]=[CH:9][C:8]=2[CH:7]=1)=[O:18] |f:1.2|

Inputs

Step One
Name
4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one
Quantity
0.154 mol
Type
reactant
Smiles
BrC1=C2C=CC(=CC2=CC=C1OC)C(=CC(C)=O)O
Step Two
Name
Quantity
12.24 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)O
Step Eight
Name
Quantity
0.00094 mol
Type
catalyst
Smiles
[Pd]
Step Nine
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The hydrogenator is washed with nitrogen in order
ADDITION
Type
ADDITION
Details
hydrogen is introduced at the pressure of 2.5 atmospheres
CUSTOM
Type
CUSTOM
Details
For a period of time of 9 hours the temperature of reaction
Duration
9 h
CUSTOM
Type
CUSTOM
Details
is kept at 50° C.
WASH
Type
WASH
Details
the hydrogenator is washed with nitrogen
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered in order
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated to 130 ml
ADDITION
Type
ADDITION
Details
diluted with 45 ml of water
ADDITION
Type
ADDITION
Details
added with 18.2 g of sodium metabisulfite
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The so obtained suspension
WAIT
Type
WAIT
Details
is kept at 0° C. for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
the solid is washed with 60 ml of isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
half at room temperature, then is heated at 60° C.
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The organic phase is washed with 60 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under vacuum at 60° C. until an oil
CUSTOM
Type
CUSTOM
Details
is obtained which
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is cooled to 0° C. in two hours
Duration
2 h
WAIT
Type
WAIT
Details
The obtained suspension is kept for one hour at this temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 10 ml of cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried in oven under vacuum until constant weight

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=O)CCC=1C=CC=2C=C(C=CC2C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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